Cas no 1228453-25-5 (1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one
- Ethanone, 1-(4-amino-3-methyl-1-piperidinyl)-
- 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one
-
- MDL: MFCD23726760
- インチ: 1S/C8H16N2O/c1-6-5-10(7(2)11)4-3-8(6)9/h6,8H,3-5,9H2,1-2H3
- InChIKey: UPEWNNQEXBGTAZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC(C(C)C1)N
計算された属性
- せいみつぶんしりょう: 156.126263138g/mol
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): -0.2
1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-94469-10.0g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95.0% | 10.0g |
$4176.0 | 2025-02-21 | |
Enamine | EN300-94469-0.1g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95.0% | 0.1g |
$855.0 | 2025-02-21 | |
Enamine | EN300-94469-5g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 5g |
$2816.0 | 2023-09-01 | ||
Enamine | EN300-94469-1g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 1g |
$971.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347336-500mg |
1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95% | 500mg |
¥23506.00 | 2024-08-09 | |
Enamine | EN300-94469-0.5g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95.0% | 0.5g |
$933.0 | 2025-02-21 | |
Enamine | EN300-94469-5.0g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95.0% | 5.0g |
$2816.0 | 2025-02-21 | |
Enamine | EN300-94469-2.5g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95.0% | 2.5g |
$1903.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347336-100mg |
1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95% | 100mg |
¥20001.00 | 2024-08-09 | |
Enamine | EN300-94469-0.25g |
1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |
1228453-25-5 | 95.0% | 0.25g |
$893.0 | 2025-02-21 |
1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-oneに関する追加情報
Introduction to 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one (CAS No: 1228453-25-5)
1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1228453-25-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperidine core with amino and methyl substituents, has garnered attention due to its structural complexity and potential biological activities. The presence of the 4-amino group and the 3-methylpiperidin-1-yl moiety makes it a versatile scaffold for drug discovery, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways.
The structural framework of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one is characterized by its rigid piperidine ring, which contributes to its stability and binding affinity in biological systems. The 4-amino substituent serves as a hydrogen bond acceptor, enhancing interactions with polar residues in proteins, while the 3-methylpiperidin-1-yl group introduces steric hindrance, optimizing binding pocket complementarity. These features make it an attractive candidate for further derivatization and optimization in medicinal chemistry.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their pharmacological potential. Molecular docking studies have revealed that derivatives of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one exhibit promising interactions with enzymes and receptors involved in pain modulation, neuroprotection, and anti-inflammatory responses. For instance, computational models suggest that modifications at the 4-amino position could enhance binding affinity to cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) development.
In parallel, experimental investigations have begun to explore the synthetic pathways for generating analogs of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one. Researchers have reported efficient multi-step syntheses involving nucleophilic substitution reactions and cyclization protocols that preserve the integrity of the piperidine scaffold. These synthetic strategies are crucial for producing libraries of compounds for high-throughput screening (HTS), allowing rapid identification of lead candidates with desired pharmacological profiles.
The biological evaluation of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one has shown intriguing results in preclinical models. Studies indicate that certain derivatives exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory cascades. The 4-amino group appears to play a critical role in these interactions, as evidenced by structure-activity relationship (SAR) studies that correlate increased potency with enhanced substitution at this position. Additionally, the 3-methylpiperidin-1-yl moiety contributes to selectivity, minimizing off-target effects.
Emerging research also highlights the potential of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one in addressing neurological disorders. Preliminary data suggest that this compound can cross the blood-brain barrier (BBB), making it a viable candidate for central nervous system (CNS) drug development. Its ability to interact with neurotransmitter receptors and ion channels has sparked interest in its potential applications for treating conditions such as epilepsy and cognitive dysfunction. Further investigations are warranted to elucidate its mechanism of action and therapeutic efficacy.
The synthesis and characterization of 1-(4-Amino-3-methylpiperidin-1-yethanone) have also benefited from advancements in analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. These tools are essential for confirming the identity of synthesized compounds and understanding their behavior in biological environments.
Looking ahead, the future prospects for 1-(4-Amino methyl-piperidine) derivatives appear promising. Continued exploration of its pharmacological properties, coupled with innovative synthetic methodologies, could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Collaborative efforts between computational chemists, synthetic organic chemists, and biologists will be crucial in translating these findings into clinical applications.
In conclusion,(4-amino 3 methyl piperidine) represents a valuable scaffold for pharmaceutical innovation. Its unique structural features, combined with promising preclinical data, position it as a key compound in ongoing drug discovery efforts. As research progresses,(cas no1228453 25 5) is poised to contribute significantly to advancements in medicine.
1228453-25-5 (1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one) 関連製品
- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)
- 1040666-23-6(N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)
- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)
- 2138813-00-8(Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-)
- 1261643-07-5(2-Chloro-3-(trifluoromethoxy)benzyl chloride)
- 898760-07-1(oxazol-2-yl-(4-propylphenyl)methanone)
- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)



